molecular formula C7H10O B044911 (3R)-3-methylcyclopentene-1-carbaldehyde CAS No. 114818-64-3

(3R)-3-methylcyclopentene-1-carbaldehyde

Cat. No.: B044911
CAS No.: 114818-64-3
M. Wt: 110.15 g/mol
InChI Key: IESCSGMYFIICHV-ZCFIWIBFSA-N
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Description

(3R)-3-methylcyclopentene-1-carbaldehyde (CAS 114818-64-3) is a chiral alicyclic aldehyde with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol . Its structure features a cyclopentene ring substituted with a methyl group at the 3R position and a formyl (-CHO) group at the 1-position . This (3R) configuration introduces chirality, which is critical for influencing the compound's optical activity and enabling enantioselective interactions in synthetic applications . The conjugated system of the cyclopentene double bond and the aldehyde group confers unique reactivity, allowing the compound to participate in a range of reactions such as nucleophilic addition at the carbonyl and electrophilic addition across the double bond . This makes it a valuable intermediate in organic synthesis, particularly for the preparation of chiral alcohols through asymmetric reduction processes and for serving as a scaffold in the development of pharmaceutical intermediates . Researchers can utilize this compound in various fields, including enantioselective catalysis and material science, where its rigid, unsaturated ring system can contribute to the properties of novel polymers and resins . For research purposes, key characterization data includes its SMILES notation (C[C@@H]1CCC(=C1)C=O) and InChIKey (IESCSGMYFIICHV-ZCFIWIBFSA-N) . This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

114818-64-3

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(3R)-3-methylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C7H10O/c1-6-2-3-7(4-6)5-8/h4-6H,2-3H2,1H3/t6-/m1/s1

InChI Key

IESCSGMYFIICHV-ZCFIWIBFSA-N

SMILES

CC1CCC(=C1)C=O

Isomeric SMILES

C[C@@H]1CCC(=C1)C=O

Canonical SMILES

CC1CCC(=C1)C=O

Synonyms

1-Cyclopentene-1-carboxaldehyde, 3-methyl-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Carbaldehydes

(1R,2S,3R)-2-Ethyl-3-Methylcyclopentane-1-Carbaldehyde (C₉H₁₆O)
  • Structure : Saturated cyclopentane ring with ethyl and methyl substituents.
  • Properties :
    • Higher molecular weight (140.23 g/mol vs. 110.15 g/mol for the target compound).
    • Reduced reactivity due to the absence of a double bond.
    • Stereochemical complexity (three chiral centers) compared to the target compound’s single chiral center.
(1S,3S)-3-Methylcyclopentane-1-Carbaldehyde (C₇H₁₂O)
  • Structure : Saturated cyclopentane with a methyl group at 3S and aldehyde at C1.
  • Properties :
    • Lower polarity (due to lack of conjugation between ring and aldehyde).
    • Higher thermal stability than unsaturated analogs.

Table 1: Physical Properties of Cyclopentane vs. Cyclopentene Carbaldehydes

Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Polar Solvents) Optical Rotation ([α]D)
(3R)-3-Methylcyclopentene-1-carbaldehyde 110.15 ~160–180 Moderate +15 to +25 (predicted)
(1R,2S,3R)-2-Ethyl-3-methylcyclopentane-1-carbaldehyde 140.23 ~200–220 Low −10 to +10 (varies with stereochemistry)
(1S,3S)-3-Methylcyclopentane-1-carbaldehyde 112.17 ~170–190 Moderate −5 to +5 (predicted)

Aromatic Aldehydes

3-Chlorobenzaldehyde (C₇H₅ClO)
  • Structure : Aromatic ring with -CHO and -Cl substituents.
  • Properties: Higher melting point (8–10°C) due to aromatic stacking. Strong electrophilicity at the aldehyde group, enhanced by electron-withdrawing Cl. No stereochemical complexity (achiral).

Key Contrast :

  • The cyclopentene backbone in the target compound introduces ring strain and torsional effects absent in planar aromatic aldehydes.
  • Reactivity: 3-Chlorobenzaldehyde undergoes faster nucleophilic addition due to aromatic stabilization of intermediates, whereas the target compound’s aldehyde may exhibit slower kinetics due to steric hindrance.

Unsaturated Alicyclic Aldehydes

This compound vs. Cyclohexene Derivatives
  • Cyclohexene analogs (e.g., cyclohexene-1-carbaldehyde):
    • Larger ring size reduces ring strain, lowering reactivity in ring-opening reactions.
    • Higher boiling points due to increased molecular weight.

Table 2: Reactivity Comparison

Reaction Type This compound Cyclohexene-1-carbaldehyde
Nucleophilic Addition Moderate (steric hindrance) Faster (less hindrance)
Electrophilic Addition High (strain-driven) Moderate
Oxidation Forms carboxylic acid derivative Similar pathway

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R)-3-methylcyclopentene-1-carbaldehyde, and how can reaction conditions be optimized to preserve stereochemical integrity?

  • Methodology : The compound can be synthesized via allyl rearrangement of propargyl alcohols under ruthenium catalysis or hydrogenation of acetylenic precursors using ligand-modified palladium nanoparticles to control stereoselectivity . Key parameters include temperature (20–60°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading (1–5 mol%). Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting hydrogen pressure (1–3 atm) to minimize over-reduction .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Use 2D techniques (COSY, NOESY) to analyze coupling constants (e.g., J = 8–12 Hz for trans-alkene protons) and spatial proximity of methyl groups .
  • X-ray crystallography : Resolve absolute configuration by analyzing anisotropic displacement parameters and electron density maps .
  • Polarimetry : Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15° to +25° for the R-enantiomer) .

Q. What characterization data are critical for validating the purity of this compound?

  • Methodology :

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect by-products .
  • Spectroscopy : FTIR for carbonyl stretch (~1700 cm⁻¹) and ¹³C NMR for aldehyde carbon (~200 ppm) .
  • Elemental analysis : Confirm empirical formula (C₈H₁₀O) with ≤0.3% deviation .

Advanced Research Questions

Q. What experimental strategies are recommended to address contradictions in spectroscopic data during the characterization of this compound derivatives?

  • Methodology :

  • Triangulation : Cross-validate NMR, IR, and mass spectrometry data with computational predictions (DFT for vibrational modes or chemical shifts) .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate signal overlap in crowded spectra .
  • Reproducibility checks : Repeat experiments under inert atmospheres to rule out oxidation artifacts .

Q. How can the 3R principle (Replacement, Reduction, Refinement) be applied in designing in vitro experiments to study the reactivity of this compound?

  • Methodology :

  • Replacement : Use computational models (e.g., molecular docking or QSAR) to predict biological activity instead of animal testing .
  • Reduction : Employ high-throughput screening (e.g., microfluidic reactors) to minimize reagent use .
  • Refinement : Optimize reaction conditions (e.g., micellar catalysis) to reduce hazardous waste .

Q. How should researchers design controlled experiments to minimize by-product formation during the catalytic hydrogenation of this compound precursors?

  • Methodology :

  • Catalyst selection : Compare Lindlar catalyst (selective for alkynes) vs. Pd/C (prone to over-hydrogenation) .
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust H₂ flow dynamically .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce side reactions .

Q. What methodological approaches are effective in resolving conflicting mechanistic proposals for cyclopentene carbaldehyde rearrangements?

  • Methodology :

  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to isolate intermediates .
  • Computational modeling : Perform DFT calculations to compare activation energies of proposed pathways .

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